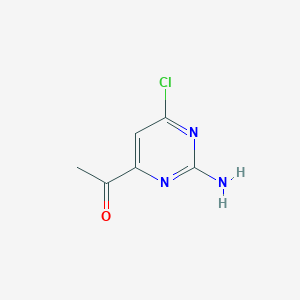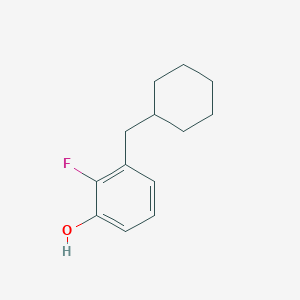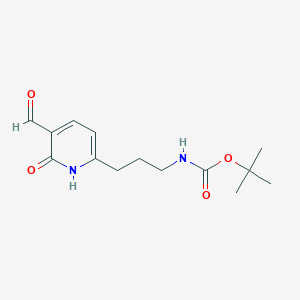
Tert-butyl 3-(5-formyl-6-hydroxypyridin-2-YL)propylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(5-formyl-6-hydroxypyridin-2-YL)propylcarbamate is a chemical compound with the molecular formula C14H20N2O4 and a molecular weight of 280.32 g/mol . This compound is characterized by the presence of a tert-butyl group, a formyl group, and a hydroxypyridinyl moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of Tert-butyl 3-(5-formyl-6-hydroxypyridin-2-YL)propylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the protection of the hydroxyl group, followed by formylation and subsequent coupling with a tert-butyl carbamate . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
Tert-butyl 3-(5-formyl-6-hydroxypyridin-2-YL)propylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-(5-formyl-6-hydroxypyridin-2-YL)propylcarbamate has several scientific research applications:
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(5-formyl-6-hydroxypyridin-2-YL)propylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The hydroxypyridinyl moiety may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Tert-butyl 3-(5-formyl-6-hydroxypyridin-2-YL)propylcarbamate can be compared with similar compounds such as:
Tert-butyl (6-formylpyridin-2-yl)carbamate: Similar structure but lacks the propyl group, affecting its reactivity and applications.
Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: Different core structure, leading to distinct chemical properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which provides versatility in synthetic applications and potential biological activity.
Properties
Molecular Formula |
C14H20N2O4 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
tert-butyl N-[3-(5-formyl-6-oxo-1H-pyridin-2-yl)propyl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)15-8-4-5-11-7-6-10(9-17)12(18)16-11/h6-7,9H,4-5,8H2,1-3H3,(H,15,19)(H,16,18) |
InChI Key |
SPQRSFFAOVHFLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CC=C(C(=O)N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






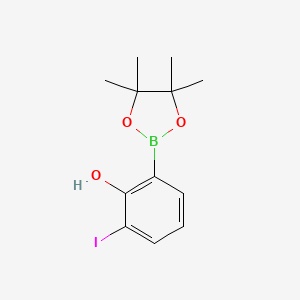

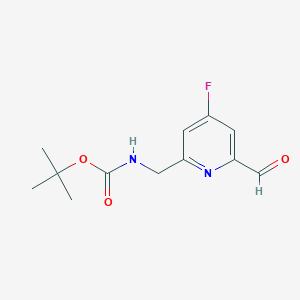
![5H-Pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14843980.png)
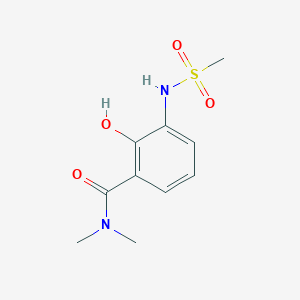
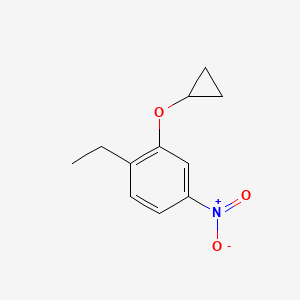
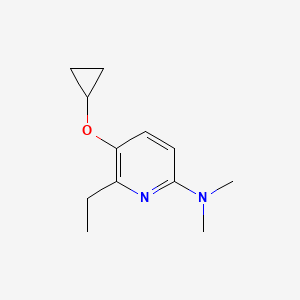
![7-Chloro-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14844007.png)
